molecular formula C10H15N3O2 B12906844 4-(Methylamino)-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one CAS No. 5580-92-7

4-(Methylamino)-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one

Katalognummer: B12906844
CAS-Nummer: 5580-92-7
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: XJHGPGRJMGKRGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one is a synthetic organic compound with a unique structure that includes a pyrimidine ring substituted with a methylamino group and a tetrahydropyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine as the nucleophile.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring can be attached through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Methylamine, halogenating agents, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Amino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one: Similar structure but with an amino group instead of a methylamino group.

    4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-thione: Similar structure but with a thione group instead of a carbonyl group.

Uniqueness

4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one is unique due to the presence of both the methylamino group and the tetrahydropyran moiety, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

5580-92-7

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

4-(methylamino)-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O2/c1-11-8-5-6-13(10(14)12-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,14)

InChI-Schlüssel

XJHGPGRJMGKRGB-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=O)N(C=C1)C2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.